molecular formula C13H17N5O7 B14499223 3,7-Diazabicyclo[3.3.1]nonane;2,4,6-trinitrophenol CAS No. 64974-37-4

3,7-Diazabicyclo[3.3.1]nonane;2,4,6-trinitrophenol

Cat. No.: B14499223
CAS No.: 64974-37-4
M. Wt: 355.30 g/mol
InChI Key: JWHWQADDLBQCLQ-UHFFFAOYSA-N
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Description

3,7-Diazabicyclo[331]nonane;2,4,6-trinitrophenol is a compound that combines the structural features of a bicyclic amine and a nitrophenol The bicyclic amine, 3,7-diazabicyclo[331]nonane, is known for its rigid structure and potential applications in various fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-diazabicyclo[3.3.1]nonane typically involves the Mannich reaction of 3,5-dinucleophilic pyridine derivatives . This reaction is one of the most generally applicable methods for preparing this compound. The reaction conditions often involve the use of formaldehyde and a secondary amine under acidic conditions.

For the preparation of 2,4,6-trinitrophenol, nitration of phenol is the most common method. This involves treating phenol with a mixture of concentrated nitric acid and sulfuric acid, which introduces nitro groups at the 2, 4, and 6 positions of the phenol ring.

Industrial Production Methods

Industrial production of 3,7-diazabicyclo[3.3.1]nonane may involve large-scale Mannich reactions with optimized conditions to ensure high yield and purity. Similarly, the industrial production of 2,4,6-trinitrophenol involves controlled nitration processes to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

3,7-Diazabicyclo[3.3.1]nonane can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

2,4,6-Trinitrophenol is known for its reactivity due to the presence of nitro groups. It can undergo:

    Reduction: The nitro groups can be reduced to amino groups.

    Substitution: The nitro groups can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as hydrogen gas with a catalyst, or metal hydrides, are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: N-oxides of 3,7-diazabicyclo[3.3.1]nonane.

    Reduction: Amino derivatives of 2,4,6-trinitrophenol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3,7-diazabicyclo[3.3.1]nonane derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For example, some derivatives act as positive allosteric modulators of the AMPA receptor, inducing the expression of neurotrophic factors like BDNF and NGF . These interactions can trigger pathways responsible for neuronal survival, growth, and differentiation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,7-Diazabicyclo[331]nonane;2,4,6-trinitrophenol is unique due to the combination of a rigid bicyclic amine structure with the highly reactive nitrophenol component

Properties

CAS No.

64974-37-4

Molecular Formula

C13H17N5O7

Molecular Weight

355.30 g/mol

IUPAC Name

3,7-diazabicyclo[3.3.1]nonane;2,4,6-trinitrophenol

InChI

InChI=1S/C7H14N2.C6H3N3O7/c1-6-2-8-4-7(1)5-9-3-6;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h6-9H,1-5H2;1-2,10H

InChI Key

JWHWQADDLBQCLQ-UHFFFAOYSA-N

Canonical SMILES

C1C2CNCC1CNC2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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